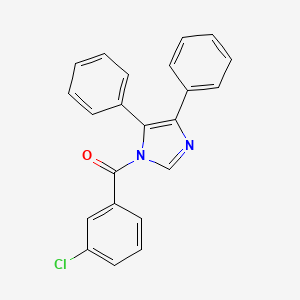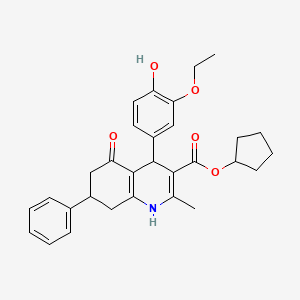![molecular formula C13H19FN2O B5059891 N-[3-(dimethylamino)-2-methylpropyl]-2-fluorobenzamide](/img/structure/B5059891.png)
N-[3-(dimethylamino)-2-methylpropyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylamino)-2-methylpropyl]-2-fluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom attached to the benzene ring and a dimethylamino group attached to the propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)-2-methylpropyl]-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with N,N-dimethyl-1,3-propanediamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(dimethylamino)-2-methylpropyl]-2-fluorobenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted benzamides with different functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
N-[3-(dimethylamino)-2-methylpropyl]-2-fluorobenzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: The compound is used in the synthesis of advanced materials with unique properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of N-[3-(dimethylamino)-2-methylpropyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity to these targets, while the fluorine atom contributes to its stability and bioavailability. The compound may modulate the activity of enzymes or receptors, leading to desired therapeutic effects or biochemical outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(dimethylamino)propyl]benzamide
- N-[3-(dimethylamino)-2-methylpropyl]benzamide
- N-[3-(dimethylamino)propyl]-2-chlorobenzamide
Uniqueness
N-[3-(dimethylamino)-2-methylpropyl]-2-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Propriétés
IUPAC Name |
N-[3-(dimethylamino)-2-methylpropyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-10(9-16(2)3)8-15-13(17)11-6-4-5-7-12(11)14/h4-7,10H,8-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBMWURLUPMJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1F)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-2-phenylacetamide](/img/structure/B5059812.png)
![ethyl 4-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B5059817.png)

![N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-N,2,2,6,6-pentamethylpiperidin-4-amine](/img/structure/B5059828.png)
![N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5059834.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5059837.png)
![Butan-2-yl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5059839.png)
![3,5-bis{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5059857.png)
![2,2-diphenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B5059863.png)
![N-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5059865.png)

![(4-PHENYLPIPERAZINO)(5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)METHANONE](/img/structure/B5059871.png)
![2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane](/img/structure/B5059876.png)
![6-amino-1-benzyl-4-(2,3-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5059899.png)
